Technical Whitepaper: Chemical Properties, Synthesis, and Derivatization of CAS 1416439-28-5
Technical Whitepaper: Chemical Properties, Synthesis, and Derivatization of CAS 1416439-28-5
Executive Summary
In modern medicinal chemistry and drug development, the functionalized quinoline scaffold represents a privileged pharmacophore. Specifically, 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol (CAS 1416439-28-5) is a highly versatile, orthogonally protected building block. It serves as an advanced intermediate in the synthesis of kinase inhibitors, antimalarials, and broad-spectrum anti-infectives. This whitepaper provides an in-depth technical analysis of its physicochemical properties, tautomeric behavior, and synthetic methodologies, designed to guide researchers in optimizing downstream derivatization.
Physicochemical & Structural Profiling
Quantitative Chemical Properties
The physical properties of CAS 1416439-28-5 dictate its handling, solubility, and reactivity during synthesis. Its high boiling point is characteristic of fused heterocyclic systems capable of extensive intermolecular hydrogen bonding[1].
Table 1: Key Physicochemical Parameters
| Parameter | Value | Pharmacological / Synthetic Relevance |
| CAS Number | 1416439-28-5 | Unique identifier for procurement and literature tracking[2]. |
| Molecular Formula | C₁₅H₉FN₂O₃ | Contains orthogonal functional handles (F, NO₂, OH)[1]. |
| Molecular Weight | 284.24 g/mol | Optimal for fragment-based or lead-oriented synthesis[2]. |
| Boiling Point | 511.1 ± 50.0 °C | Indicates high thermal stability; requires high-boiling solvents for synthesis[1]. |
| Purity Standards | ≥ 97% (HPLC/NMR) | Crucial for avoiding complex mixtures during downstream cross-coupling[2]. |
Quinolone–Hydroxyquinoline Tautomerism
A critical factor in the reactivity and biological activity of this compound is its prototropic tautomerism. The molecule exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol/lactim) and 4-quinolone (keto/lactam) forms[3].
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State-Dependent Dominance: Research indicates that the keto (4-quinolone) form is generally more stable in crystalline solid states and polar solutions, whereas the enol (4-hydroxyquinoline) form predominates in the vapor phase[3].
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Impact on Drug Design: This tautomerism directly impacts the compound's partition coefficient (cLogP) and its ability to act as a hydrogen bond donor or acceptor within an enzyme's active site[4]. Alkylation or halogenation of the 4-position is frequently used to "lock" the molecule into a single tautomeric state to prevent unpredictable pharmacokinetics[5].
Synthetic Methodology: The Conrad-Limpach Annulation
The most robust method for constructing the 2-aryl-quinolin-4-ol core is the [6].
Mechanistic Rationale
The reaction proceeds via the condensation of 4-nitroaniline with a β -ketoester (ethyl 3-(4-fluorophenyl)-3-oxopropanoate). The initial step forms a Schiff base (enamine) intermediate[6]. The rate-determining step is the subsequent thermal electrocyclic ring closure. Because this cyclization disrupts the aromaticity of the aniline ring to form a hemiketal intermediate, it possesses a very high activation energy[7]. Consequently, the reaction demands extreme temperatures (>250 °C) and specialized solvents like Dowtherm A or mineral oil[6],[7].
Table 2: Thermodynamic Solvent Optimization for Cyclization
| Solvent System | Boiling Point | Typical Yield | Mechanistic Note |
| Solvent-Free (Neat) | N/A | < 30% | High thermal degradation; poor heat transfer[6]. |
| Mineral Oil | > 300 °C | ~ 85-95% | Excellent heat distribution; difficult to remove[6]. |
| Dowtherm A | 258 °C | ~ 80-90% | Ideal balance of temperature and volatility for precipitation[7]. |
Protocol 1: Step-by-Step Synthesis of CAS 1416439-28-5
Self-validating system: The shift from a highly soluble enamine to a highly insoluble quinolin-4-ol drives the reaction forward and allows for isolation via simple filtration.
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Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 eq of 4-nitroaniline and 1.1 eq of ethyl 3-(4-fluorophenyl)-3-oxopropanoate in glacial acetic acid (catalytic) and toluene.
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Azeotropic Distillation: Reflux the mixture at 110 °C for 4-6 hours, removing water continuously to drive Schiff base formation. Concentrate in vacuo.
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Thermal Cyclization: Dissolve the crude enamine in 10 volumes of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat the solution to 250 °C under an inert argon atmosphere for 2 hours[7].
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Precipitation & Isolation: Cool the reaction mixture to 50 °C. Slowly add hexanes or diethyl ether to precipitate the 2-(4-fluorophenyl)-6-nitroquinolin-4-ol.
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Purification: Filter the resulting solid, wash extensively with hexanes to remove residual Dowtherm A, and dry under high vacuum.
Fig 1. Synthetic workflow and orthogonal derivatization of CAS 1416439-28-5.
Orthogonal Derivatization for Drug Discovery
CAS 1416439-28-5 is rarely the final drug candidate; rather, it is a scaffold designed for divergent synthesis. The 4-hydroxyl group is a poor leaving group for nucleophilic aromatic substitution (SNAr). To functionalize this position with various amines (a common motif in kinase inhibitors), it must first be activated[3].
Protocol 2: Electrophilic Activation via POCl₃
Self-validating system: The conversion of the highly polar 4-OH to the lipophilic 4-Cl results in a dramatic shift in TLC Rf value, providing immediate visual confirmation of reaction completion.
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Reagent Addition: Suspend 1.0 eq of CAS 1416439-28-5 in neat Phosphorus Oxychloride (POCl₃, 10 volumes). Caution: POCl₃ is highly corrosive and reacts violently with water.
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Reflux: Heat the suspension to 105 °C. The mixture will become homogeneous as the 4-chloro derivative forms[3]. Maintain reflux for 3-4 hours.
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Quench: Cool the mixture to room temperature. Concentrate the bulk of the POCl₃ under reduced pressure. Carefully pour the resulting residue over crushed ice to hydrolyze the remaining POCl₃.
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Isolation: Neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline.
Pharmacophore Mapping & Medicinal Chemistry Logic
The structural components of CAS 1416439-28-5 are deliberately chosen to address common pharmacokinetic and pharmacodynamic challenges in drug development.
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The 4-Fluorophenyl Motif: The substitution of a fluorine atom at the para-position of the phenyl ring is a classic bioisosteric strategy. It sterically and electronically blocks Cytochrome P450-mediated oxidation, significantly increasing the metabolic half-life of the resulting drug[4]. Furthermore, the highly electronegative fluorine enhances the lipophilicity of the molecule, improving cellular permeability.
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The 6-Nitro Group: The nitro group serves as a stable, masked amine. Following the functionalization of the 4-position, the 6-nitro group can be selectively reduced (e.g., via Pd/C and H₂, or SnCl₂) to a primary amine. This amine can then be converted into amides or ureas, which act as critical hydrogen-bond donors/acceptors for binding to the hinge region of target kinases.
Fig 2. Pharmacophore mapping and medicinal chemistry rationale.
References
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Wikipedia Contributors. "Conrad–Limpach synthesis". Wikipedia, The Free Encyclopedia. Available at:[Link]
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Brouet, J.C., Gu, S., Peet, N.P., & Williams, J.D. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones". Synthetic Communications, 2009. Available at:[Link]
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Cristiano, M. L. S., et al. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity". The Journal of Organic Chemistry, 2015. Available at:[Link]
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ResearchGate Contributors. "The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity". ResearchGate, 2015. Available at:[Link]
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National Institutes of Health. "Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound". ACS Omega, 2023. Available at:[Link]
Sources
- 1. 2-(4-FLUOROPHENYL)-6-NITROQUINOLIN-4-OL | 1416439-28-5 [chemicalbook.com]
- 2. CAS:1416439-28-52-(4-Fluorophenyl)-6-nitroquinolin-4-ol-毕得医药 [bidepharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
